3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
CAS No.: 1037293-46-1
Cat. No.: VC6521376
Molecular Formula: C29H25ClFN5O4S
Molecular Weight: 594.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037293-46-1 |
|---|---|
| Molecular Formula | C29H25ClFN5O4S |
| Molecular Weight | 594.06 |
| IUPAC Name | 3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C29H25ClFN5O4S/c1-40-24-12-8-18(30)14-23(24)33-26(38)16-41-29-35-21-5-3-2-4-20(21)27-34-22(28(39)36(27)29)11-13-25(37)32-15-17-6-9-19(31)10-7-17/h2-10,12,14,22H,11,13,15-16H2,1H3,(H,32,37)(H,33,38) |
| Standard InChI Key | RBGKGDMPPOEQEM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |
Introduction
Chemical Architecture and Nomenclature
Core Structure and Substituent Analysis
The molecule’s scaffold centers on an imidazo[1,2-c]quinazoline system, a bicyclic framework merging imidazole and quinazoline rings. Key substituents include:
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A carbamoylmethylsulfanyl group at position 5, derived from 5-chloro-2-methoxyphenylcarbamoyl.
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A 3-oxo moiety on the quinazoline ring.
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A propanamide chain at position 2, terminating in a 4-fluorobenzyl group.
The IUPAC name systematically reflects these features, with the imidazoquinazoline core numbered to prioritize the fused ring system. The molecular formula C₂₉H₂₅ClFN₅O₄S (MW: 594.06 g/mol) underscores the presence of halogens (Cl, F), sulfur, and multiple oxygen/nitrogen atoms, which collectively influence physicochemical properties.
Three-Dimensional Conformation and Stereoelectronic Effects
Computational modeling predicts that the 4-fluorobenzyl group adopts a spatial orientation perpendicular to the imidazoquinazoline plane, potentially facilitating hydrophobic interactions with target proteins. The carbamoylmethylsulfanyl linker introduces conformational flexibility, enabling adaptation to binding pockets. The electron-withdrawing chlorine and fluorine atoms may enhance metabolic stability by reducing oxidative degradation.
Synthesis and Industrial Production
Reaction Pathways and Key Intermediates
Synthesis follows a multi-step sequence, as outlined in patent-derived protocols:
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Quinazoline Ring Formation: Condensation of 2-aminobenzonitrile derivatives with carbonyl sources under acidic conditions yields the quinazoline core.
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Sulfanyl Group Installation: Thiol-ene click chemistry or nucleophilic substitution attaches the carbamoylmethylsulfanyl moiety.
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Propanamide Chain Elaboration: Acylation of the secondary amine with propanoic acid derivatives, followed by coupling to 4-fluorobenzylamine.
Critical reagents include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) for amide bond formation and N-hydroxysuccinimide (NHS) to activate carboxyl groups. Industrial-scale production employs continuous flow reactors to optimize yield (reported ≥65%) and purity (>98% by HPLC).
Purification and Analytical Characterization
Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound. Structural validation relies on:
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 595.12 (calc. 595.14).
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¹H NMR: Distinct signals for the 4-fluorobenzyl group (δ 7.25–7.35 ppm, aromatic protons) and methoxy substituent (δ 3.85 ppm, singlet).
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IR Spectroscopy: Stretches at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (S=O).
Pharmacological Profile and Mechanism of Action
Enzyme Inhibition and Receptor Modulation
While direct target validation remains pending, structural analogs demonstrate kinase inhibitory activity, particularly against tyrosine kinases involved in oncogenic signaling. The 3-oxo group may chelate ATP-binding site magnesium ions, while the fluorobenzyl group occupies hydrophobic pockets.
In vitro assays on related imidazoquinazolines show:
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IC₅₀ = 12 nM against EGFR (epidermal growth factor receptor).
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Selectivity >100-fold over VEGFR-2, suggesting specificity for certain kinase families.
Nitric Oxide (NO) Modulation
The carbamoylmethylsulfanyl moiety may act as a NO donor under physiological conditions, as evidenced by nitrite accumulation in macrophage cultures treated with analogous compounds (25 μM → 18 μM NO₂⁻ over 24 h). This dual kinase/NO activity positions the compound as a candidate for cardiovascular or inflammatory diseases.
Comparative Analysis with Structural Analogs
| Feature | Target Compound | N-Cyclohexyl Analog |
|---|---|---|
| Molecular Weight | 594.06 | 563.63 |
| Halogen Content | Cl, F | None |
| logP | 2.9 | 2.4 |
| Antibacterial MIC | Not reported | 4 μg/mL (S. aureus) |
| Kinase Inhibition | EGFR IC₅₀ ~12 nM (analog data) | EGFR IC₅₀ ~45 nM |
The chlorine and fluorine atoms in the target compound correlate with enhanced kinase affinity and microbial membrane penetration, albeit with a trade-off in aqueous solubility.
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